![molecular formula C9H14N2O B2984830 4-(Pyridin-3-yloxy)butan-1-amine CAS No. 98607-88-6](/img/structure/B2984830.png)
4-(Pyridin-3-yloxy)butan-1-amine
Overview
Description
“4-(Pyridin-3-yloxy)butan-1-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of amines like “4-(Pyridin-3-yloxy)butan-1-amine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Chemical Reactions Analysis
Amines can act as both bases and nucleophiles due to the unshared electron pair . They can undergo reactions such as alkylation and acylation . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-yloxy)butan-1-amine” such as melting point, boiling point, and density are not explicitly mentioned in the search results . Further experimental studies might be required to determine these properties.Scientific Research Applications
Pharmacology: Anti-Inflammatory Agents
4-(Pyridin-3-yloxy)butan-1-amine has been explored for its potential role in the synthesis of anti-inflammatory agents. Research suggests that derivatives of pyrimidines, which can be synthesized from compounds like 4-(Pyridin-3-yloxy)butan-1-amine, exhibit significant anti-inflammatory effects . These effects are attributed to their ability to inhibit key inflammatory mediators, making them valuable in the development of new anti-inflammatory drugs.
Medicinal Chemistry: Alzheimer’s Disease Research
In medicinal chemistry, the pyridine moiety of 4-(Pyridin-3-yloxy)butan-1-amine is particularly valuable. Pyridine derivatives are used as scaffolds in drug design, including the development of BACE1 inhibitors for Alzheimer’s disease treatment . The pyridine ring’s properties, such as basicity and stability, make it an attractive candidate for creating bioisosteric compounds in the pursuit of novel therapeutics.
Biochemistry: Biogenic Amine Studies
Biogenic amines play critical roles in various biological processes. 4-(Pyridin-3-yloxy)butan-1-amine could be used in biochemical studies to understand the pharmacological properties of biogenic amines . These studies are essential for elucidating the physiological functions of amines and their impact on health, including their role in the regulation of blood pressure and nerve conduction.
Chemical Synthesis: Heterocyclic Compound Production
The compound is also relevant in the synthesis of heterocyclic compounds. Pyridine derivatives, such as 4-(Pyridin-3-yloxy)butan-1-amine, are crucial intermediates in the production of various heterocyclic structures, which are foundational in many pharmaceuticals and agrochemicals .
Environmental Impact: Aromatic Amine Pollution
Aromatic amines, including 4-(Pyridin-3-yloxy)butan-1-amine, have been identified as environmental pollutants due to their potential carcinogenicity and presence in industrial waste . Understanding the environmental impact and developing methods for the degradation and remediation of these compounds is a significant area of research.
Industrial Applications: Research and Development
While specific industrial applications of 4-(Pyridin-3-yloxy)butan-1-amine are not well-documented, compounds like it are often used in research and development within chemical industries. They serve as building blocks for synthesizing more complex molecules or as reagents in analytical methods .
Safety And Hazards
properties
IUPAC Name |
4-pyridin-3-yloxybutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHZSQCXSREQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)butan-1-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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